(R)-Benzyl 3-aminobutyrate
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Description
“®-Benzyl 3-aminobutyrate” is a chemical compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.24 g/mol . This product is intended for research use only and is not suitable for human or veterinary use.
Synthesis Analysis
The synthesis of ®-3-aminobutanol, a key intermediate for the synthesis of “®-Benzyl 3-aminobutyrate”, has been reported in several studies . One method involves the molecular modification of ®-selective ω-transaminase from Aspergillus terreus (AtTA) to allow asymmetric reductive amination of 4-hydroxy-2-butanone . Another method involves a three/four-step synthetic protocol using 4-Hydroxy 2-butanone as the starting material .
Physical and Chemical Properties Analysis
The physical and chemical properties of “®-Benzyl 3-aminobutyrate” such as melting point, boiling point, and density are not explicitly mentioned in the retrieved results .
Safety and Hazards
Properties
IUPAC Name |
benzyl (3R)-3-aminobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHFRXCNQZIVBV-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OCC1=CC=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)OCC1=CC=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446400 |
Source
|
Record name | (R)-BENZYL 3-AMINOBUTYRATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176779-14-9 |
Source
|
Record name | (R)-BENZYL 3-AMINOBUTYRATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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